An In-depth Technical Guide to the Chemical Structure of Ganoderenic Acid C
An In-depth Technical Guide to the Chemical Structure of Ganoderenic Acid C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental characterization of Ganoderenic acid C, a triterpenoid found in the medicinal mushroom Ganoderma lucidum.
Chemical Structure and Properties
Ganoderenic acid C is a lanostane-type triterpenoid, a class of complex natural products known for their diverse biological activities. The definitive structure of Ganoderenic acid C was elucidated by Komoda et al. in 1985. It is characterized by a tetracyclic core with a carboxylic acid side chain.
IUPAC Name: (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid
Chemical Formula: C₃₀H₄₂O₇
Molecular Weight: 514.65 g/mol
Key Structural Features:
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A lanostane tetracyclic scaffold.
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Hydroxyl groups at positions C-3, C-7, and C-15.
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Ketone groups at positions C-11 and C-23.
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A carboxylic acid group at C-26.
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Double bonds at C-8 and C-20(22).
The following table summarizes the key physicochemical properties of Ganoderenic acid C.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₇ | [1] |
| Molecular Weight | 514.65 g/mol | [1] |
| IUPAC Name | (20E)-3β,7β,15α-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid | |
| CAS Number | 100665-42-7 | |
| PubChem CID | 10346401 | [1] |
Spectroscopic Data for Structural Elucidation
The structure of Ganoderenic acid C was determined through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of Ganoderenic acid C reveals the presence of key functional groups. The spectral region between 1500 cm⁻¹ and 1800 cm⁻¹ is particularly useful for distinguishing different types of ganoderic acids due to the characteristic absorptions of carbonyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Ganoderenic acid C. The APCI mass spectra of related compounds often show peaks corresponding to [M-nH₂O + H]⁺ and a characteristic loss of 130 Da due to cleavage of the α,β-bond in the side chain when a carbonyl group is present at C-23.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The isolation and structural elucidation of Ganoderenic acid C involve a multi-step process, as originally described by Komoda et al. (1985) and further elaborated in subsequent studies on related compounds.
Isolation of Ganoderenic Acid C
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Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as methanol or ethanol.
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Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity. The triterpenoid fraction is typically found in the less polar organic layer.
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Chromatography: The triterpenoid-rich fraction is subjected to multiple rounds of column chromatography.
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Silica Gel Chromatography: Initial separation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform and methanol).
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and acidified water (e.g., with acetic or formic acid).[3]
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Structure Elucidation
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Spectroscopic Analysis: The purified compound is subjected to a suite of spectroscopic analyses:
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Infrared (IR) Spectroscopy: To identify the presence of functional groups like hydroxyls, carbonyls, and carboxylic acids.
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Mass Spectrometry (MS): To determine the molecular weight and obtain information about the molecular formula and fragmentation patterns.
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¹H-NMR and ¹³C-NMR Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of the atoms. Advanced 2D-NMR techniques like COSY, HSQC, and HMBC are used to establish detailed structural assignments.
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Chemical Derivatization: In some cases, chemical reactions, such as methylation of the carboxylic acid group, are performed to aid in structural confirmation.
Quantitative Biological Activity
Ganoderenic acid C has been reported to exhibit cytotoxic activity against certain cancer cell lines. The available quantitative data is summarized in the table below.
| Cell Line | Activity Type | Value (IC₅₀) | Reference |
| H460 | Cytotoxicity | 93 µM |
Signaling Pathways
While the specific signaling pathways modulated by Ganoderenic acid C have not been extensively studied, research on the broader class of ganoderic acids suggests potential involvement in several key cellular signaling cascades. Ganoderic acids have been shown to affect pathways such as TGF-β/Smad, MAPK, JAK/STAT, and NF-κB, which are critical in inflammation, cell proliferation, and apoptosis.[5][6][7] Further research is needed to elucidate the precise molecular targets and mechanisms of action of Ganoderenic acid C.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of Ganoderenic acid C.
References
- 1. Ganoderic acid C | C30H42O7 | CID 10346401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
